乙酰丙酮合三价钆水合物(99.9%-Gd)(REO)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Gadolinium (III) complexes, including those with acetylacetonate ligands, can be synthesized through various methods. One approach involves the use of nitronyl or imino nitroxide radicals combined with gadolinium(III) to form different coordination complexes with distinct properties (Lescop, Luneau, Rey, Bussière, & Reber, 2002).

Molecular Structure Analysis

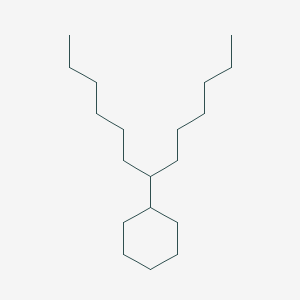

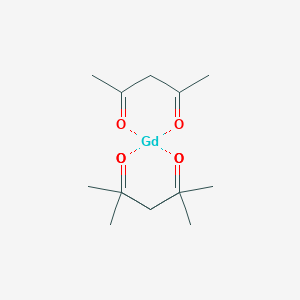

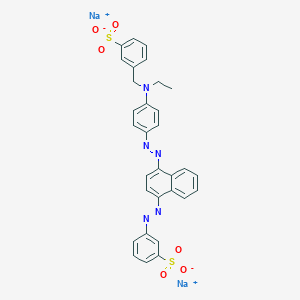

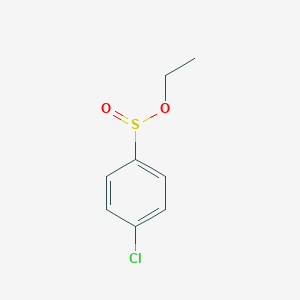

The molecular structure of gadolinium(III) acetylacetonate hydrate and related complexes is characterized by the coordination of the gadolinium ion with acetylacetonate ligands. Studies on similar gadolinium(III) complexes reveal structures where gadolinium is coordinated to various ligands, forming stable complexes (Cañadillas-Delgado, Fabelo, Pasán, Julve, Lloret, & Ruiz-Pérez, 2010).

Chemical Reactions and Properties

Gadolinium(III) acetylacetonate complexes can undergo various chemical reactions, influenced by their molecular structure. The properties of these complexes, such as magnetic and luminescent behaviors, are often studied in the context of their potential applications (Lescop et al., 2002).

Physical Properties Analysis

The physical properties of gadolinium(III) acetylacetonate hydrate include aspects like solubility, density, and crystal structure. These properties are crucial for understanding its behavior in various applications and environments. For instance, the crystal structure of related gadolinium complexes can be determined using techniques like X-ray diffraction, providing insights into their physical characteristics (Cañadillas-Delgado et al., 2010).

Chemical Properties Analysis

Chemically, gadolinium(III) acetylacetonate hydrate is known for its complexation reactions, stability, and potential for forming various coordination geometries. The interaction of gadolinium ions with ligands like acetylacetonate results in complexes with specific chemical behaviors, which are important for their practical applications (Lescop et al., 2002).

科学研究应用

组成和荧光

通过溶剂热法合成的乙酰丙酮钆 (III) 衍生物表现出独特的组成和荧光特性。由于其独特的发光特性,这使得它们适用于包括材料科学和光子学在内的光学应用 (吕、张、陈和马,2017).

介电性能

使用乙酰丙酮合三价钆水合物通过化学溶液沉积制备的 β-Gd2(MoO4)3 薄膜显示出有希望的介电性能。这些薄膜在电子学和光子学中具有应用,表明乙酰丙酮合三价钆水合物在先进材料合成中的潜力 (Ko、Mourey、Clark 和 Trolier-McKinstry,2010).

分解和纳米颗粒合成

已经研究了乙酰丙酮合三价钆的分解,表明它经历了导致形成 Gd2O3 纳米颗粒的多个分解步骤。这一过程对于生产在催化和材料科学中具有特定应用的纳米颗粒至关重要 (Mahfouz、Ahmed 和 Alshammari,2014).

水解和溶胶-凝胶形成

已经分析了乙酰丙酮合三价钆和四价铈的水解速率,表明对掺钆氧化铈的溶胶-凝胶形成有显着影响。这一发现与燃料电池和其他与能源相关的应用的开发相关 (沈和肖,2010).

光学和磁共振成像 (MRI) 应用

由乙酰丙酮合三价钆合成的磷酸钆纳米立方体表现出适用于光学成像和 MRI 的特性,突出了该化合物在生物医学成像和诊断中的作用 (Rodriguez-Liviano 等人,2013).

磁热效应

源自乙酰丙酮合三价钆的乙酸钆衍生物表现出显着的磁热效应,使其适用于磁制冷技术 (郭等人,2012).

安全和危害

Gadolinium (III) acetylacetonate hydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

未来方向

属性

IUPAC Name |

gadolinium(3+);pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXQIZIMGZZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO) | |

CAS RN |

14284-87-8 |

Source

|

| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14284-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)